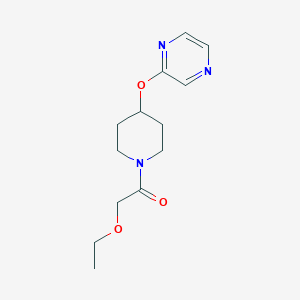

2-Ethoxy-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

CAS No.: 1421493-10-8

Cat. No.: VC6487775

Molecular Formula: C13H19N3O3

Molecular Weight: 265.313

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421493-10-8 |

|---|---|

| Molecular Formula | C13H19N3O3 |

| Molecular Weight | 265.313 |

| IUPAC Name | 2-ethoxy-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone |

| Standard InChI | InChI=1S/C13H19N3O3/c1-2-18-10-13(17)16-7-3-11(4-8-16)19-12-9-14-5-6-15-12/h5-6,9,11H,2-4,7-8,10H2,1H3 |

| Standard InChI Key | CXMUOQJRGDKRAL-UHFFFAOYSA-N |

| SMILES | CCOCC(=O)N1CCC(CC1)OC2=NC=CN=C2 |

Introduction

Structural Characterization and Molecular Properties

Chemical Identity and Formula

2-Ethoxy-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a nitrogen-containing heterocycle with the molecular formula C₁₃H₁₉N₃O₃ and a molecular weight of 265.31 g/mol . The compound features a piperidine ring substituted at the 4-position with a pyrazin-2-yloxy group, while the 1-position of the piperidine is functionalized with an ethoxy-ethanone moiety. This arrangement introduces both hydrophilic (pyrazine oxygen) and lipophilic (ethoxy group) regions, influencing its solubility and bioavailability.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 2-Ethoxy-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone likely involves a multi-step sequence starting from commercially available piperidine and pyrazine precursors. A plausible route includes:

-

Functionalization of Piperidine: Introduction of a hydroxyl group at the 4-position of piperidine via oxidation or substitution reactions.

-

Pyrazine Coupling: Reaction of 4-hydroxypiperidine with 2-chloropyrazine under basic conditions to form the pyrazin-2-yloxy-piperidine intermediate .

-

Ethanone Installation: Alkylation of the piperidine nitrogen with 2-chloro-1-ethoxyethanone in the presence of a base such as potassium carbonate .

Key Reaction Parameters

Optimization of the coupling step requires careful control of temperature and solvent polarity. For example, the use of acetonitrile as a solvent at 60–80°C has been effective in analogous piperidine alkylation reactions, yielding products with >75% purity after recrystallization . Catalytic methods, such as palladium-mediated cross-coupling, could further enhance efficiency but remain unexplored for this specific compound.

Physicochemical and Pharmacokinetic Properties

Solubility and Partition Coefficients

The compound’s solubility profile is dictated by its hybrid hydrophilicity-lipophilicity balance. Preliminary estimates using the LogP model suggest a value of 1.8–2.3, indicating moderate lipid permeability suitable for oral bioavailability . Aqueous solubility is likely limited (<1 mg/mL at pH 7.4), necessitating formulation strategies such as salt formation or nanoemulsion.

Stability and Degradation Pathways

Accelerated stability studies under ICH guidelines (40°C/75% RH) would be required to assess degradation products. Potential vulnerabilities include:

-

Hydrolysis of the Ethoxy Group: Under acidic conditions, the ethoxy moiety may undergo cleavage to form 1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethan-1-ol.

-

Oxidative Degradation: The piperidine ring’s tertiary amine could oxidize to form N-oxide derivatives, particularly in the presence of light or peroxides .

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of the ethoxy group (e.g., replacement with methoxy or propoxy) could optimize bioavailability and target selectivity. Similarly, substituting pyrazine with other aromatic heterocycles (e.g., pyridine or pyrimidine) may enhance binding to enzymatic pockets.

Formulation Development

Given its limited solubility, encapsulation in liposomal carriers or complexation with cyclodextrins could improve therapeutic efficacy. Preliminary compatibility studies with common excipients (e.g., PVP, PEG 400) are recommended.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume